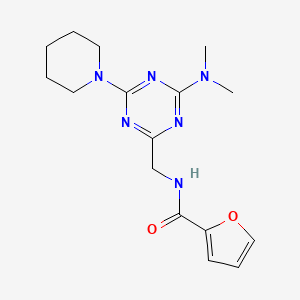

N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)furan-2-carboxamide

Descripción

N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)furan-2-carboxamide is a triazine-based compound featuring a dimethylamino group at the 4-position, a piperidin-1-yl group at the 6-position, and a methyl-linked furan-2-carboxamide moiety. Its structure combines a heterocyclic triazine core with polar (dimethylamino) and lipophilic (piperidine) substituents, alongside a fused furan-carboxamide group.

Propiedades

IUPAC Name |

N-[[4-(dimethylamino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]methyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N6O2/c1-21(2)15-18-13(11-17-14(23)12-7-6-10-24-12)19-16(20-15)22-8-4-3-5-9-22/h6-7,10H,3-5,8-9,11H2,1-2H3,(H,17,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIGQIVZVRIBSRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)N2CCCCC2)CNC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazine with furan-2-carboxylic acid under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .

Análisis De Reacciones Químicas

Types of Reactions

N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of new compounds with different functional groups .

Aplicaciones Científicas De Investigación

N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)furan-2-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Mecanismo De Acción

The mechanism of action of N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Triazine Derivatives in Agrochemical Formulations

A structurally related compound from a European patent () shares the triazine core with dimethylamino and piperidine substituents but differs in its functional groups. The patented compound, 1-(4-{[4-(dimethylamino)piperidin-1-yl]carbonyl}phenyl)-3-[4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]urea, replaces the furan-carboxamide with a urea linkage and morpholine substituents. This substitution likely enhances aqueous solubility due to morpholine’s polarity, making it suitable for formulations requiring stability in water . In contrast, the target compound’s furan-carboxamide may improve membrane permeability, favoring absorption in biological systems.

Sulfonylurea Herbicides

highlights sulfonylurea herbicides like triflusulfuron-methyl and ethametsulfuron-methyl, which share the triazine backbone but incorporate sulfonylurea groups. For example, triflusulfuron-methyl features a trifluoroethoxy group and sulfonylurea linkage, enabling acetolactate synthase (ALS) inhibition in plants. Such differences could reduce herbicidal activity but expand utility in non-agrochemical applications, such as kinase inhibition .

Piperidine-Containing Benzofuran Analogs

A benzofuran-2-carboxamide derivative () with a piperidine group, N-(1-(2-cyanobenzyl)piperidin-4-yl)-N-methyl-5-(1-(4-(trifluoromethyl)phenyl)piperidin-4-yloxy)benzofuran-2-carboxamide, shares the carboxamide and piperidine motifs. The trifluoromethylphenyl group in this compound enhances metabolic stability and target affinity, suggesting that the target compound’s furan-carboxamide may similarly improve pharmacokinetics. However, the absence of electron-withdrawing groups (e.g., CF₃) in the target could reduce enzymatic resistance .

Methanesulfonamide Analog

A closely related compound from -(4-chlorophenyl)-N-{[4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}methanesulfonamide, replaces the furan-carboxamide with a methanesulfonamide group and adds a 4-chlorophenyl moiety. The target’s furan-carboxamide, with a pKa ~3–4, balances solubility and lipophilicity, favoring blood-brain barrier penetration in pharmaceutical contexts .

Comparative Data Table

*Calculated for C₁₆H₂₃N₇O₂.

Key Findings and Implications

- Structural Flexibility: The triazine core accommodates diverse substituents, enabling tailored physicochemical properties. Piperidine and dimethylamino groups enhance lipophilicity and basicity, while carboxamide/sulfonamide groups modulate solubility .

- Biological Activity : Sulfonylurea herbicides () rely on ALS inhibition, but the target compound’s furan-carboxamide may redirect activity toward mammalian enzymes (e.g., kinases or GPCRs) .

- Formulation Suitability : ’s morpholine-containing analog highlights the importance of polar groups in aqueous formulations, whereas the target’s furan-carboxamide may favor lipid-rich environments .

Actividad Biológica

N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)furan-2-carboxamide is a complex organic compound with significant biological activity, particularly in the field of cancer therapy. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Compound Structure and Properties

The compound features a triazinyl moiety linked to a furan-2-carboxamide through a methyl bridge . Its structural components include:

- Dimethylamino group : Enhances solubility and potential interactions with biological targets.

- Piperidine ring : Contributes to the compound's pharmacological properties.

- Carboxamide functionality : Impacts the binding affinity to various enzymes.

Preliminary studies indicate that this compound exhibits significant enzyme inhibition properties. Notably, related compounds have shown inhibition of PARP1 (Poly ADP-ribose polymerase 1) with IC50 values in the low micromolar range, suggesting potential applications in cancer therapy .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Inhibits PARP1 with low micromolar IC50 values. |

| Anticancer Potential | Shows promise in disrupting cancer cell proliferation pathways. |

| Cell Cycle Modulation | Alters cell cycle dynamics, potentially leading to increased apoptosis. |

Structure-Activity Relationships (SAR)

The unique combination of triazine and furan structures enhances the compound's binding capabilities and biological activity compared to simpler analogs. The following table outlines notable compounds with structural similarities and their respective activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2,3-Dihydrobenzo[b][1,4]dioxine-5-carboxamide | Similar dioxine structure | Moderate PARP1 inhibition (IC50 = 5.8 μM) |

| 4-(dimethylamino)-6-methyltriazine | Triazine core without dioxine | Potentially less active due to lack of dioxine interaction |

| Piperidine derivatives | Contains piperidine but lacks dioxine/carboxamide | Varying activity based on substitution patterns |

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into their potential therapeutic applications:

- Antitumor Efficacy : In vivo studies demonstrated that triazine derivatives exhibit significant antitumor efficacy in xenograft models when administered intravenously . These findings support the hypothesis that modifications to the triazine core can enhance anticancer properties.

- Cellular Mechanisms : Research indicates that compounds targeting the PI3K/Akt signaling pathway may provide viable therapies for cancer . The integration of the piperidine moiety in this compound could enhance its ability to modulate this critical pathway.

- Inhibition Studies : Various assays have shown that related compounds effectively inhibit tubulin polymerization and alter cell cycle dynamics in cancer cell lines . These results suggest that this compound may possess similar properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.